Threo-3-Hydroxy-2-methylbutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Threo-3-hydroxy-2-methylbutyric acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine.

This compound is a 3-hydroxy carboxylic acid.

Scientific Research Applications

Pharmacological Applications

Threo-3-Hydroxy-2-methylbutyric acid has been studied for its potential therapeutic effects, particularly in metabolic disorders.

Metabolic Regulation

Research indicates that this compound may play a role in regulating metabolic pathways, particularly in the context of amino acid metabolism. It has been implicated in the catabolism of leucine, which is crucial for energy production and muscle metabolism. Understanding its role can lead to novel therapeutic approaches for conditions such as obesity and diabetes .

Potential Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies have shown that it could mitigate oxidative stress in neuronal cells, potentially offering a protective effect against neurodegenerative diseases . This area of research is still developing but holds promise for future therapies.

Biochemical Applications

This compound is utilized in various biochemical research contexts.

Enzyme Substrate Studies

The compound serves as a substrate for specific enzymes involved in hydroxylation reactions. For instance, it has been used to study the activity of non-heme iron oxygenases, which are critical in biosynthetic pathways for natural products . These studies help elucidate the enzymatic mechanisms and can lead to the discovery of new biochemical pathways.

Metabolomic Profiling

In metabolomics, this compound is analyzed as part of metabolic profiling studies. Its presence and concentration can indicate specific metabolic states or responses to dietary changes, making it a valuable marker in nutritional research .

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

Study on Metabolic Effects

A study published in the Journal of Biochemistry explored the effects of this compound on glucose metabolism in diabetic models. The findings suggested that supplementation with this compound improved insulin sensitivity and reduced blood glucose levels .

Neuroprotective Mechanisms

Research highlighted in Neuroscience Letters demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stress. This study provides insights into its potential use as a neuroprotective agent .

Summary Table of Applications

Q & A

Basic Question: How can researchers differentiate Threo-3-Hydroxy-2-methylbutyric acid from its stereoisomers in synthetic mixtures?

Methodological Answer:

Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak AD-H), are critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 2D NOESY, can resolve stereochemical ambiguities by analyzing coupling constants and spatial interactions between protons. For quantification, circular dichroism (CD) spectroscopy may validate enantiomeric purity .

Advanced Question: What experimental strategies address contradictions in reported bioactivity data for this compound across in vitro studies?

Methodological Answer:

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or enantiomeric purity. To mitigate this:

- Standardize chiral purity : Use chiral chromatography to ensure ≥98% enantiomeric excess.

- Control microenvironment : Replicate physiological conditions (e.g., 37°C, pH 7.4) in cell-based assays.

- Cross-validate : Compare results across orthogonal assays (e.g., enzymatic activity vs. metabolomic profiling). Evidence from metabolic studies (e.g., p-value <0.0001 in sickle cell disease models) highlights context-dependent bioactivity .

Basic Question: What are the optimal analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., 13C-labeled analogs) ensures precision. Derivatization with pentafluorobenzyl bromide enhances ionization efficiency in negative-ion mode. For low-concentration samples, solid-phase extraction (SPE) using C18 cartridges improves sensitivity .

Advanced Question: How does this compound influence branched-chain amino acid (BCAA) metabolism in rare genetic disorders?

Methodological Answer:

Inherited metabolic disorders like maple syrup urine disease (MSUD) show dysregulated BCAA catabolism. Isotopic tracing with 2H-labeled this compound in fibroblast cultures can map its role in ketogenesis and NADH/NAD+ redox balance. Metabolomic workflows (GC-MS or LC-MS) paired with pathway analysis tools (e.g., MetaboAnalyst) reveal perturbations in propionyl-CoA and acetyl-CoA pathways .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods (minimum airflow velocity: 0.5 m/s) to prevent aerosol exposure.

- PPE : Nitrile gloves (≥0.11 mm thickness), ANSI Z87.1-certified goggles, and lab coats.

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation .

Advanced Question: What are the challenges in achieving stereoselective synthesis of this compound, and how can they be overcome?

Methodological Answer:

The threo configuration requires asymmetric catalysis. Strategies include:

- Biocatalytic routes : Use ketoreductases (e.g., KRED-101) with NADPH cofactor recycling for >90% enantiomeric excess.

- Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during aldol reactions.

- Dynamic kinetic resolution : Ruthenium-based catalysts enable racemization and selective crystallization .

Basic Question: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies using accelerated degradation (40°C/75% RH for 6 months) and pH titration (1–13) show:

- Optimal stability : pH 5–7, with <5% degradation over 12 months at 4°C.

- Degradation products : 2-methylbutyric acid (acidic conditions) and lactones (alkaline conditions). Monitor via HPLC-UV (210 nm) .

Advanced Question: Can this compound serve as a biomarker for metabolic dysregulation, and how can this be validated?

Methodological Answer:

In sickle cell disease, its elevated levels (FDR = 0.0015) correlate with oxidative stress. Validation requires:

- Cohort studies : Measure plasma concentrations in patient vs. control cohorts using LC-MS.

- Mechanistic assays : Knockout models (e.g., CRISPR-Cas9 in hepatocytes) to assess pathway disruption.

- Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) to distinguish biomarker efficacy .

Basic Question: What are the best practices for chiral resolution of this compound in preparative-scale synthesis?

Methodological Answer:

- Chiral stationary phases : Use preparative HPLC with Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate).

- Mobile phase : Hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid enhances resolution (α >1.5).

- Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine improves yield .

Advanced Question: How can isotopic labeling elucidate the metabolic fate of this compound in vivo?

Methodological Answer:

- Tracer design : Synthesize 13C-labeled this compound via microbial fermentation (e.g., E. coli BL21 with 13C-glucose).

- In vivo tracking : Administer tracers in rodent models and analyze isotopomer distributions in plasma/tissue extracts via high-resolution MS (Orbitrap Fusion Lumos).

- Flux analysis : Computational tools (e.g., INCA) model carbon flux through TCA cycle and ketone body pathways .

Properties

CAS No. |

65830-32-2 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

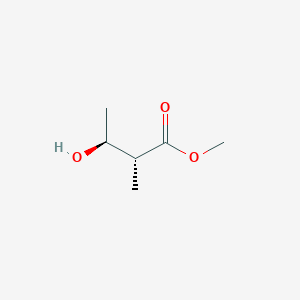

methyl (2R,3S)-3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3/t4-,5+/m1/s1 |

InChI Key |

FFJMPYODEQVBEX-UHNVWZDZSA-N |

SMILES |

CC(C(C)O)C(=O)OC |

Isomeric SMILES |

C[C@H]([C@H](C)O)C(=O)OC |

Canonical SMILES |

CC(C(C)O)C(=O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.